![molecular formula C24H28ClN7O3S B588416 Dasatinib Carboxylic Acid Ethyl Ester CAS No. 910297-62-0](/img/structure/B588416.png)
Dasatinib Carboxylic Acid Ethyl Ester
Overview
Description
Dasatinib Carboxylic Acid Ethyl Ester is a derivative of Dasatinib . Dasatinib is a tyrosine kinase inhibitor used for the treatment of Philadelphia chromosome-positive acute lymphoblastic leukemia or chronic myeloid leukemia . The molecular formula of Dasatinib Carboxylic Acid Ethyl Ester is C24H28ClN7O3S and its molecular weight is 530.04 g/mol .
Chemical Reactions Analysis
Dasatinib, the parent compound of Dasatinib Carboxylic Acid Ethyl Ester, is known to inhibit a spectrum of kinases involved in cancer, including several SRC-family kinases . It also inhibits the active and inactive conformations of the ABL kinase domain . The specific chemical reactions involving Dasatinib Carboxylic Acid Ethyl Ester are not provided in the search results.Scientific Research Applications
Cancer Treatment
Dasatinib is a potential tyrosine kinase inhibitor used to treat various forms of leukemia and cancer . It is 300 times more potent than imatinib, a first-line treatment for Chronic Myeloid Leukemia (CML) and various other types of cancer . Dasatinib acts as a second-line therapy for Philadelphia chromosome-positive acute lymphoblastic leukemia and chronic accelerated myeloid leukemia .
Overcoming Imatinib Resistance
Imatinib resistance is a significant problem in treating cancer patients. Dasatinib can act on imatinib resistance cells , making it a valuable alternative therapy .
Inhibition of Tyrosine Kinase
Dasatinib inhibits tyrosine kinase and blocks Breakpoint Cluster Region-Abelson (BCR-ABL), KIT Proto-Oncogene, Receptor Tyrosine Kinase (KIT gene), and SRC Family Kinases (SFK) . These proteins aid in the growth of cancer cells .
Immunosuppressant Properties
Dasatinib has immunosuppressant properties, influencing T-cell function . This property could have potential applications in treating autoimmune diseases or preventing organ transplant rejection.
Synthesis Process
A synthesis process of dasatinib has been disclosed, which includes reacting specific compounds to obtain dasatinib . This process could be used in pharmaceutical chemistry for the production of dasatinib .
Testing, R&D, and Analytical Research
Dasatinib Carboxylic Acid Ethyl Ester is used purely for testing, R&D, and analytical research purposes . It is not from livestock or avian species and has not been exposed to livestock or avian disease agents .
Safety And Hazards
Dasatinib Carboxylic Acid Ethyl Ester is classified as toxic if swallowed, causes skin irritation, causes serious eye damage, is suspected of causing cancer, is suspected of damaging fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
ethyl 2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClN7O3S/c1-4-35-21(33)14-31-8-10-32(11-9-31)20-12-19(27-16(3)28-20)29-24-26-13-18(36-24)23(34)30-22-15(2)6-5-7-17(22)25/h5-7,12-13H,4,8-11,14H2,1-3H3,(H,30,34)(H,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKNTZZGCSNLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728430 | |
Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dasatinib Carboxylic Acid Ethyl Ester | |
CAS RN |
910297-62-0 | |
Record name | Ethyl {4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl]piperazin-1-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.